molecular formula C3H7Cl2N B042846 N-(Chloromethylidene)-N-methylmethanaminium chloride CAS No. 3724-43-4

N-(Chloromethylidene)-N-methylmethanaminium chloride

Cat. No. B042846
CAS RN: 3724-43-4
M. Wt: 128 g/mol
InChI Key: QQVDYSUDFZZPSU-UHFFFAOYSA-M
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Patent
US04464369

Procedure details

Vilsmeier reagent was prepared from N,N-dimethylformamide (0.31 g) and phosphorus oxychloride (0.64 g) in a usual manner. 2-tert-butoxycarbonylmethoxyimino-2-(1,2,4-thiadiazol-3-yl)acetic acid (syn isomer) (1.0 g) was added to a stirred suspension of the Vilsmeier reagent prepared above in ethyl acetate (11 ml) under ice-cooling, and the stirring was continued for 30 minutes at the same temperature to produce an activated acid solution. N-Trimethylsilylacetamide (3.2 g) was added to a stirred suspension of 7-amino-3-cephem-4-carboxylic acid (0.7 g) in ethyl acetate (20 ml), and the stirring was continued at 40° to 43° C. for 30 minutes. To this solution was added the above activated acid solution at -10° C., followed by stirring at the same temperature for 30 minutes. Water (10 ml) was added to the resultant solution, and the separated organic layer was washed with water, dried over magnesium sulfate and then evaporated to give 7-[2-tert-butoxycarbonylmethoxyimino-2-(1,2,4-thiadiazol-3 -yl)acetamido]-3-cephem-4-carboxylic acid (syn isomer) (1.4 g).
Quantity
0.64 g
Type
reactant
Reaction Step One
Quantity
0.31 g
Type
solvent
Reaction Step One
[Compound]
Name
resultant solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
10 mL
Type
solvent
Reaction Step Two
Name
2-tert-butoxycarbonylmethoxyimino-2-(1,2,4-thiadiazol-3-yl)acetic acid
Quantity
1 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
3.2 g
Type
reactant
Reaction Step Four
Quantity
0.7 g
Type
reactant
Reaction Step Four
Quantity
20 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
P(Cl)(Cl)([Cl:3])=O.[C:6]([O:10][C:11]([CH2:13][O:14][N:15]=[C:16]([C:20]1[N:24]=[CH:23][S:22][N:21]=1)[C:17]([OH:19])=O)=[O:12])([CH3:9])([CH3:8])[CH3:7].[CH3:25][N+:26]([CH3:29])=[CH:27][Cl:28].[Cl-].C[Si](C)(C)NC(=O)C.[NH2:39][CH:40]1[C:50](=[O:51])[N:42]2[C:43]([C:47]([OH:49])=[O:48])=[CH:44][CH2:45][S:46][C@H:41]12>C(OCC)(=O)C.O.CN(C)C=O>[CH3:25][N+:26]([CH3:29])=[CH:27][Cl:28].[Cl-:3].[C:6]([O:10][C:11]([CH2:13][O:14][N:15]=[C:16]([C:20]1[N:24]=[CH:23][S:22][N:21]=1)[C:17]([NH:39][CH:40]1[C:50](=[O:51])[N:42]2[C:43]([C:47]([OH:49])=[O:48])=[CH:44][CH2:45][S:46][C@H:41]12)=[O:19])=[O:12])([CH3:7])([CH3:8])[CH3:9] |f:2.3,9.10|

Inputs

Step One
Name
Quantity
0.64 g
Type
reactant
Smiles
P(=O)(Cl)(Cl)Cl
Name
Quantity
0.31 g
Type
solvent
Smiles
CN(C=O)C
Step Two
Name
resultant solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
10 mL
Type
solvent
Smiles
O
Step Three
Name
2-tert-butoxycarbonylmethoxyimino-2-(1,2,4-thiadiazol-3-yl)acetic acid
Quantity
1 g
Type
reactant
Smiles
C(C)(C)(C)OC(=O)CON=C(C(=O)O)C1=NSC=N1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C[N+](=CCl)C.[Cl-]
Step Four
Name
Quantity
3.2 g
Type
reactant
Smiles
C[Si](NC(C)=O)(C)C
Name
Quantity
0.7 g
Type
reactant
Smiles
NC1[C@@H]2N(C(=CCS2)C(=O)O)C1=O
Name
Quantity
20 mL
Type
solvent
Smiles
C(C)(=O)OCC
Step Five
Name
Quantity
11 mL
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Stirring
Type
CUSTOM
Details
by stirring at the same temperature for 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooling
CUSTOM
Type
CUSTOM
Details
to produce an activated acid solution
WAIT
Type
WAIT
Details
the stirring was continued at 40° to 43° C. for 30 minutes
Duration
30 min
ADDITION
Type
ADDITION
Details
To this solution was added the above activated acid solution at -10° C.
WASH
Type
WASH
Details
the separated organic layer was washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
C[N+](=CCl)C.[Cl-]
Name
Type
product
Smiles
C(C)(C)(C)OC(=O)CON=C(C(=O)NC1[C@@H]2N(C(=CCS2)C(=O)O)C1=O)C1=NSC=N1
Measurements
Type Value Analysis
AMOUNT: MASS 1.4 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.